Boc-D-Lys(2-Cl-Z)-OH, also known as Nα-Boc-Nε-(2-chlorobenzyl) D-lysine, is a derivative of the amino acid lysine. It features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a 2-chlorobenzyl (Cl-Z) group on the epsilon-amino group. This compound has a molecular formula of C₁₉H₂₇ClN₂O₆ and a molar mass of approximately 414.88 g/mol .
The Boc protecting group is commonly used in peptide synthesis to protect the amino group from unwanted reactions, while the 2-chlorobenzyl group allows for further functionalization or modification through various
These reactions make Boc-D-Lys(2-Cl-Z)-OH a versatile intermediate in organic synthesis and peptide chemistry .
The synthesis of Boc-D-Lys(2-Cl-Z)-OH typically involves several steps:
Boc-D-Lys(2-Cl-Z)-OH is primarily used in:
Here are some compounds similar to Boc-D-Lys(2-Cl-Z)-OH:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Boc-D-lysine | Contains only the Boc protecting group | Commonly used without additional functionalization |
Fmoc-D-lysine | Contains a fluorenylmethyloxycarbonyl protecting group | Useful for different peptide coupling strategies |
Boc-Lys(4-NO₂-Bz)-OH | Contains a nitrobenzyl group instead of chlorobenzyl | Provides different reactivity due to nitro group |
Boc-D-Lys(2-Cl-Z)-OH stands out due to its unique combination of protective and reactive groups, allowing for specific modifications that can enhance its utility in synthetic chemistry compared to other lysine derivatives .
Boc-D-Lys(2-Cl-Z)-OH exists as a solid crystalline material under standard conditions [2]. The compound appears as a white to off-white powder with crystalline characteristics [5] [8]. Commercial preparations typically present as white powder with good flow properties suitable for peptide synthesis applications [2] [3]. The molecular formula is C19H27ClN2O6 with a molecular weight of 414.88 grams per mole [1] [3] [5].
The solubility characteristics of Boc-D-Lys(2-Cl-Z)-OH in common peptide synthesis solvents are well-documented and critical for synthetic applications [2] [5]. The compound demonstrates excellent solubility in dimethylformamide, forming clear solutions when dissolved at concentrations of 1 millimole in 2 milliliters of dimethylformamide [2]. Additional solubility data indicates compatibility with chloroform, dichloromethane, ethyl acetate, dimethylsulfoxide, and acetone [5] [8].
Solvent | Solubility Characteristics | Reference |
---|---|---|
Dimethylformamide | Clear solution (1 mmol/2 mL) | [2] |
Dichloromethane | Soluble | [5] |
Dimethylsulfoxide | Soluble | [5] |
Ethyl Acetate | Soluble | [5] |
Acetone | Soluble | [5] |
Chloroform | Soluble | [5] |
Spectroscopic characterization of Boc-D-Lys(2-Cl-Z)-OH provides essential structural confirmation through multiple analytical techniques [2] [20]. Identity confirmation through infrared spectroscopy passes standard testing protocols with characteristic absorption patterns consistent with the molecular structure [2]. Nuclear magnetic resonance spectroscopy confirms structural integrity with proton nuclear magnetic resonance spectra conforming to expected structural parameters [20] [22].
The infrared spectrum exhibits characteristic absorption bands corresponding to functional groups present in the molecule [2]. Carbonyl stretching vibrations from both the Boc protecting group and the 2-chlorobenzyloxycarbonyl moiety contribute to the spectroscopic fingerprint [19]. Nuclear magnetic resonance analysis in deuterated dimethylsulfoxide provides detailed structural information confirming the expected molecular architecture [18].
Optical rotation measurements provide crucial stereochemical information for Boc-D-Lys(2-Cl-Z)-OH [2] [12] [22]. The specific optical rotation values demonstrate the compound's chiral nature and confirm the D-configuration of the lysine residue [2] [12]. Measurements conducted at 25°C using dimethylformamide as solvent (concentration = 2%) yield optical rotation values in the range of +7.5 to +12.5 degrees [2].
Temperature-controlled measurements at 20°C with a concentration of 1 gram per 100 milliliters in dimethylformamide show optical rotation values of +12.0° ± 2.0° [24]. Alternative measurement conditions using the same solvent system report specific rotation values ranging from -11.0 to -13.0 degrees under different analytical protocols [12] [22].
Measurement Conditions | Optical Rotation Value | Reference |
---|---|---|
25°C, c=2% in DMF | +7.5 to +12.5° | [2] |
20°C, c=1 in DMF | +12.0° ± 2.0° | [24] |
c=1 in DMF | -11.0 to -13.0° | [12] [22] |
Crystallographic analysis of Boc-D-Lys(2-Cl-Z)-OH reveals important structural parameters and molecular packing arrangements [8] [22] [24]. The compound crystallizes with a melting point range of 70-77°C, indicating good thermal stability for synthetic applications [8] [22] [24]. Density measurements provide a calculated value of 1.236 ± 0.06 grams per cubic centimeter [5] [24].
High-performance liquid chromatography analysis confirms purity levels exceeding 97.0 area percent, with neutralization titration methods showing minimum purity of 98.0 percent [22]. The crystalline form exhibits characteristic diffraction patterns consistent with the expected molecular structure [25]. Powder X-ray diffraction techniques have proven valuable for structural characterization of similar amino acid derivatives [25].
Physical Property | Value | Method | Reference |
---|---|---|---|
Melting Point | 70-77°C | Standard | [8] [22] [24] |
Density | 1.236 ± 0.06 g/cm³ | Calculated | [5] [24] |
Purity (HPLC) | ≥97.0 area% | Chromatographic | [22] |
Purity (Titration) | ≥98.0% | Neutralization | [22] |